(4,4-Difluorocyclohex-1-en-1-yl)boronic acid
CAS No.: 1401165-15-8
Cat. No.: VC4081368
Molecular Formula: C6H9BF2O2
Molecular Weight: 161.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1401165-15-8 |
|---|---|
| Molecular Formula | C6H9BF2O2 |
| Molecular Weight | 161.94 |
| IUPAC Name | (4,4-difluorocyclohexen-1-yl)boronic acid |
| Standard InChI | InChI=1S/C6H9BF2O2/c8-6(9)3-1-5(2-4-6)7(10)11/h1,10-11H,2-4H2 |
| Standard InChI Key | UBVNILVKTTUUJH-UHFFFAOYSA-N |
| SMILES | B(C1=CCC(CC1)(F)F)(O)O |
| Canonical SMILES | B(C1=CCC(CC1)(F)F)(O)O |
Introduction
(4,4-Difluorocyclohex-1-en-1-yl)boronic acid, with the CAS number 1401165-15-8, is a boronic acid derivative that has gained attention in organic synthesis due to its unique properties and applications. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely employed in the synthesis of complex organic molecules.
Synthesis and Applications
(4,4-Difluorocyclohex-1-en-1-yl)boronic acid can be synthesized through various methods, often involving the reaction of a suitable precursor with a boronic acid derivative. The compound is valuable in organic synthesis due to its ability to participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex molecules.
Synthesis Methods
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Boronic Acid Formation: Typically involves the reaction of a cyclohexene derivative with a boron source in the presence of a base.
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Cross-Coupling Reactions: Utilized in Suzuki-Miyaura reactions to couple with aryl or vinyl halides, forming complex organic compounds.
Research Findings and Applications
Research on (4,4-Difluorocyclohex-1-en-1-yl)boronic acid is focused on its utility in organic synthesis and potential applications in pharmaceuticals and materials science.
Applications in Organic Synthesis
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Cross-Coupling Reactions: The compound is used as a coupling partner in Suzuki-Miyaura reactions to synthesize complex molecules, including pharmaceutical intermediates and advanced materials.
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Pharmaceutical Intermediates: It can be used to synthesize intermediates for drugs targeting various diseases, including autoimmune diseases and cancers.
Potential in Materials Science
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Fluorinated Materials: The fluorine atoms in the compound can contribute to the synthesis of fluorinated materials, which have unique properties such as high thermal stability and chemical resistance.
Safety and Handling
Handling (4,4-Difluorocyclohex-1-en-1-yl)boronic acid requires caution due to its potential reactivity and toxicity. It is advisable to follow standard laboratory safety protocols when working with this compound.
Safety Data
| Hazard Classification | Description |
|---|---|
| Acute Toxicity | Not explicitly classified, but boronic acids can be harmful if ingested. |
| Skin Irritation | May cause irritation; protective gloves recommended. |
| Eye Irritation | May cause serious eye irritation; protective eyewear recommended. |
Additional Resources:
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For detailed synthesis methods and applications, consult recent organic chemistry literature and patents related to boronic acids and cross-coupling reactions.
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